molecular formula C16H18F4N2O4 B11475920 Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

Cat. No.: B11475920
M. Wt: 378.32 g/mol
InChI Key: OXJBQWNJQDDKJT-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a useful research compound. Its molecular formula is C16H18F4N2O4 and its molecular weight is 378.32 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a morpholine moiety, and an ethyl ester functional group. Its chemical structure is represented as follows:

C15H16F4N2O3\text{C}_{15}\text{H}_{16}\text{F}_4\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets due to the presence of electronegative fluorine atoms and the morpholine ring.

Anticancer Activity

Research indicates that compounds with fluorinated phenyl groups exhibit enhanced anticancer properties. For instance, derivatives of similar structures have shown increased cytotoxicity against various cancer cell lines. In particular, fluorinated derivatives have been reported to inhibit cell proliferation and induce apoptosis in human prostate carcinoma cells (22Rv1) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 3,3,3-trifluoro...22Rv1TBDInduces apoptosis
Non-fluorinated counterpart22Rv1TBDLess effective

Antioxidant Properties

Fluorinated compounds often demonstrate improved antioxidant activity. Studies on structurally similar compounds have shown that the introduction of fluorine enhances radical scavenging capabilities. For example, 3-fluorinated flavones were found to significantly reduce reactive oxygen species (ROS) levels in neuronal cells .

Case Study: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound demonstrated a capacity to reduce oxidative stress in rat cortical neurons under glutamate stimulation. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar morpholine derivatives have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to apoptosis and cell survival.
  • Scavenging Free Radicals : The presence of hydroxyl groups in related structures aids in radical scavenging.

Pharmacological Studies

Recent pharmacological evaluations have focused on the synthesis and biological evaluation of fluorinated derivatives. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity for specific targets .

Properties

Molecular Formula

C16H18F4N2O4

Molecular Weight

378.32 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(morpholine-4-carbonylamino)propanoate

InChI

InChI=1S/C16H18F4N2O4/c1-2-26-13(23)15(16(18,19)20,11-3-5-12(17)6-4-11)21-14(24)22-7-9-25-10-8-22/h3-6H,2,7-10H2,1H3,(H,21,24)

InChI Key

OXJBQWNJQDDKJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCOCC2

Origin of Product

United States

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